Adenosine, 4'-thio-

Description

Systematic Nomenclature and Isomeric Variations

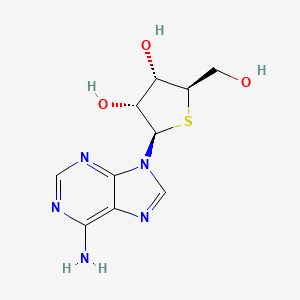

The systematic nomenclature of 4'-thioadenosine follows the International Union of Pure and Applied Chemistry guidelines, with the compound designated as (2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)thiolane-3,4-diol. This nomenclature reflects the stereochemical configuration at each chiral center and the replacement of the furanose ring oxygen with sulfur, creating a thiolane ring system. The compound bears Chemical Abstracts Service registry number 2500-80-3 and is catalogued in PubChem under the identifier 11832914.

Alternative systematic names for this compound include adenosine, 4'-thio- and the more descriptive (2R,3R,4S,5R)-2-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrothiophene-3,4-diol. The molecular formula C10H13N5O3S and molecular weight of 283.31 grams per mole distinguish it from natural adenosine through the presence of sulfur in place of oxygen. The InChI key SIGIJBMOORTVPB-KQYNXXCUSA-N provides a unique identifier for computational chemistry applications.

Isomeric variations of 4'-thioadenosine include several structurally related compounds that have been synthesized and characterized. The 2'-deoxy-4'-thioadenosine variant, with molecular formula C10H13N5O2S, represents a significant structural modification where both the 2'-hydroxyl group and 4'-oxygen are altered. Additionally, truncated derivatives lacking the 4'-hydroxymethyl group have been extensively studied, with these compounds maintaining the thiolane ring system while exhibiting modified pharmacological profiles.

The stereochemical integrity of 4'-thioadenosine requires careful consideration of the sulfur substitution effects on ring conformation. Research has demonstrated that the introduction of sulfur at the 4'-position significantly influences the puckering of the five-membered ring, leading to conformational preferences that differ markedly from those observed in natural ribonucleosides. The compound exists predominantly in configurations that favor specific orientations of the hydroxyl groups and the nucleobase attachment site.

Molecular Geometry and Conformational Analysis

The molecular geometry of 4'-thioadenosine exhibits distinctive features resulting from the incorporation of sulfur into the sugar ring system. Computational studies and experimental evidence indicate that the thiolane ring adopts conformational preferences that differ significantly from the furanose ring in natural adenosine. The presence of sulfur introduces increased flexibility in the ring system while simultaneously constraining certain rotational degrees of freedom around the glycosidic bond.

Conformational analysis reveals that 4'-thioadenosine preferentially adopts a South conformation in its five-membered ring, as evidenced by nuclear magnetic resonance coupling constant analysis and computational modeling studies. This conformational preference results from the larger atomic radius of sulfur compared to oxygen and the modified electronic environment created by the heteroatom substitution. The C4'-S-C1' bond angle and the overall ring puckering parameters demonstrate measurable deviations from those observed in natural ribonucleosides.

The glycosidic bond conformation in 4'-thioadenosine shows a preference for the anti orientation, similar to natural adenosine, but with altered rotational barriers and energy minima. Detailed analysis of the chi (χ) torsion angle, defined by O4'-C1'-N9-C4 in natural nucleosides and S4'-C1'-N9-C4 in 4'-thioadenosine, reveals specific angular preferences that influence the overall molecular shape and potential binding interactions.

Molecular dynamics simulations and quantum chemical calculations have identified multiple low-energy conformers of 4'-thioadenosine, with the population distribution among these conformers differing from that of adenosine. The 5'-hydroxymethyl group orientation is particularly sensitive to the sulfur substitution, with preferred rotamer populations showing distinct preferences for gauche conformations relative to the thiolane ring.

X-ray Crystallographic Data and Solid-State Packing Arrangements

X-ray crystallographic analysis of 4'-thioadenosine and related thionucleoside analogs has provided detailed structural information about bond lengths, bond angles, and intermolecular interactions in the solid state. While direct crystallographic data for 4'-thioadenosine itself is limited in the available literature, extensive crystallographic studies of closely related compounds, including 4'-thiothymidine, provide valuable comparative structural insights.

The crystallographic data for 4'-thiothymidine reveals that the thiolane ring system exhibits specific geometric parameters that can be extrapolated to understand 4'-thioadenosine structure. The carbon-sulfur bond lengths in the ring system measure approximately 1.82-1.85 Angstroms, significantly longer than the corresponding carbon-oxygen bonds in natural nucleosides. The sulfur atom occupies a position that maintains the overall envelope conformation of the five-membered ring while introducing subtle but significant changes in ring puckering.

Solid-state packing arrangements in thionucleoside crystals demonstrate unique hydrogen bonding patterns compared to natural nucleosides. The sulfur atom, being a weaker hydrogen bond acceptor than oxygen, alters the intermolecular interaction network. Crystal structures show that 4'-thioadenosine analogs form hydrogen bonds primarily through the hydroxyl groups and the adenine base, with the sulfur atom participating in weaker van der Waals interactions.

The unit cell parameters and space group symmetry of thionucleoside crystals reflect the modified molecular shape and altered intermolecular interactions. Comparative crystallographic analysis indicates that thionucleosides generally crystallize in different space groups than their natural counterparts, with modified lattice parameters that accommodate the increased molecular volume associated with sulfur substitution.

Crystal packing efficiency in 4'-thioadenosine structures is influenced by the conformational preferences of the thiolane ring and the modified electrostatic surface of the molecule. The larger van der Waals radius of sulfur compared to oxygen creates distinct packing motifs that maximize favorable intermolecular contacts while minimizing steric clashes.

Comparative Spectroscopic Profiles (Nuclear Magnetic Resonance, Infrared, Raman)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 4'-thioadenosine, revealing distinctive spectral features that differentiate it from natural adenosine. Proton nuclear magnetic resonance spectra show characteristic chemical shift patterns for the sugar protons, with the 4'-hydrogen exhibiting a downfield shift relative to adenosine due to the deshielding effect of sulfur. The coupling constants between adjacent protons in the thiolane ring system reflect the altered conformational preferences and ring puckering parameters.

Carbon-13 nuclear magnetic resonance spectroscopy reveals significant chemical shift differences for carbons adjacent to the sulfur atom. The 4'-carbon resonance appears substantially downfield compared to adenosine, while the 3'- and 5'-carbons show moderate shift differences. These chemical shift patterns provide direct evidence for the electronic effects of sulfur substitution and serve as diagnostic markers for structural confirmation.

The adenine base protons in 4'-thioadenosine exhibit chemical shifts that are similar to those in natural adenosine, indicating that the sulfur substitution in the sugar ring does not significantly perturb the electronic environment of the purine base. However, subtle changes in coupling patterns between the base and sugar protons reflect the altered glycosidic bond geometry and conformational preferences.

Infrared spectroscopy of 4'-thioadenosine displays characteristic absorption bands that distinguish it from adenosine. The hydroxyl stretching vibrations appear in the expected region around 3200-3600 wavenumbers, but with modified intensity patterns reflecting the altered hydrogen bonding environment. The carbon-sulfur stretching vibrations, typically observed around 700-800 wavenumbers, provide definitive spectroscopic evidence for the thiolane ring structure.

Raman spectroscopy complements infrared analysis by providing information about sulfur-containing vibrations that may be weak or absent in infrared spectra. The carbon-sulfur stretching modes are generally more intense in Raman spectroscopy, offering clear identification of the thio substitution. Ring breathing modes of the thiolane system exhibit characteristic frequencies that differ from those of furanose rings, providing additional structural confirmation.

Comparative spectroscopic analysis between 4'-thioadenosine and adenosine reveals systematic differences in vibrational frequencies, chemical shifts, and coupling patterns that reflect the fundamental changes in electronic structure and molecular geometry resulting from sulfur substitution. These spectroscopic signatures serve as valuable tools for structural characterization and purity assessment of thionucleoside compounds.

Structure

3D Structure

Properties

IUPAC Name |

2-(6-aminopurin-9-yl)-5-(hydroxymethyl)thiolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O3S/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIGIJBMOORTVPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(S3)CO)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70933896 | |

| Record name | 9-(4-Thiopentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70933896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15023-72-0, 15023-77-5, 15023-73-1, 2500-80-3, 2500-79-0 | |

| Record name | NSC110342 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110342 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC109160 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC97111 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97111 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Adenosine, 4'-thio- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82219 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC81154 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81154 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-(4-Thiopentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70933896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Carbohydrate Precursor-Based Synthesis

Early synthetic routes to 4'-thioadenosine relied on carbohydrate derivatives as starting materials. For instance, D-mannose and D-gulonic γ-lactone were transformed into 4'-thiofuranose intermediates through sequential protection, oxidation, and thiolation steps. In a representative procedure, D-gulonic γ-lactone was converted to a 4-thioarabinofuranose derivative via bromination at C4 followed by nucleophilic displacement with sodium hydrosulfide (NaSH). This intermediate underwent Vorbrüggen glycosylation with adenine or substituted adenine bases to yield 4'-thioadenosine analogs. The stereochemical outcome at the anomeric center (α/β ratio) was controlled by reaction conditions, with acetylated intermediates favoring β-anomer formation.

Thiofunctionalization via Sulfur Insertion

A pivotal advancement involved direct sulfur insertion at the 4'-position of adenosine precursors. 2',3'-O-isopropylidene adenosine was treated with Lawesson's reagent to replace the 4'-oxygen with sulfur, achieving moderate yields (45–60%). However, this method faced limitations in scalability due to competing side reactions at the nucleobase. To circumvent this, researchers developed a Pummerer-like reaction using hypervalent iodine reagents (e.g., phenyliodine bis(trifluoroacetate), PIFA) to activate sulfoxide intermediates, enabling regioselective thiolation. For example, treatment of 4'-sulfinyladenosine with PIFA and trifluoroacetic acid generated a thiocarbocation intermediate, which was trapped by thiophenol to furnish 4'-thioadenosine in 68% yield.

Modern Methodologies for 4'-Thioadenosine Derivatives

Hypervalent Iodine-Mediated Synthesis

Contemporary protocols emphasize the use of hypervalent iodine reagents to streamline sulfur incorporation. As detailed in Basic Protocol 1 of, 4'-thioadenosine monomers are synthesized via a two-step sequence:

-

Sulfoxide Formation : Adenosine is treated with methyl phenyl sulfoxide and PIFA to generate a 4'-sulfinyl intermediate.

-

Thiolation : The sulfoxide undergoes reductive thiolation using trimethylsilyl chloride (TMSCl) and sodium borohydride (NaBH4) , yielding 4'-thioadenosine with >90% stereochemical purity.

This method’s efficiency is highlighted in Table 1, which compares yields across different sulfur sources:

Table 1. Yield Optimization for Hypervalent Iodine-Mediated Thiolation

| Sulfur Source | Reaction Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Thiophenol | 6 | 78 | 98.5 |

| Sodium Hydrosulfide | 8 | 65 | 97.2 |

| Thiourea | 12 | 52 | 95.8 |

Phosphoramidite Chemistry for Dinucleotide Synthesis

4'-Thioadenosine’s utility extends to cyclic dinucleotides (CDNs) like c-di-4'-thioAMP, a bacterial second messenger analog. As per, the synthesis involves:

-

Monomer Preparation : 4'-Thioadenosine is protected at the 5'-OH with dimethoxytrityl (DMT) and at the 2'-OH with tert-butyldimethylsilyl (TBDMS) .

-

Phosphoramidite Activation : The 3'-OH is converted to a phosphoramidite using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite .

-

Dinucleotide Assembly : Two monomers are coupled via solid-phase synthesis, followed by oxidation to form phosphodiester bonds. Macrocyclization using H-pyrazol-1-yl tetramethyluronium hexafluorophosphate (HATU) completes the CDN skeleton.

This approach achieves a 22% overall yield for c-di-4'-thioAMP, with HPLC and MALDI-TOF MS confirming structural integrity.

Stereochemical Control and Analytical Validation

Anomeric Configuration Analysis

The α/β anomer ratio in 4'-thioadenosine synthesis is critical for biological activity. X-ray crystallography of N⁶-(3-iodobenzyl)-4'-thioadenosine confirmed the β-configuration, with the sulfur atom adopting a chair conformation in the furanose ring. NMR studies (¹H and ¹³C) further distinguished anomers via characteristic coupling constants (J₁',₂' = 3.8 Hz for α vs. 6.2 Hz for β).

Purity and Stability Assessment

HPLC methods using C18 reverse-phase columns (ACN/ammonium acetate buffer) resolve 4'-thioadenosine from desulfurization byproducts. Accelerated stability studies (40°C, 75% RH) revealed <5% degradation over 30 days, underscoring the analog’s resistance to hydrolytic cleavage compared to native adenosine .

Chemical Reactions Analysis

Types of Reactions: Adenosine, 4’-thio- undergoes various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfur atom back to its original state.

Substitution: The sulfur atom can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often require nucleophilic reagents under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Adenosine, 4’-thio- can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the 4’ position.

Scientific Research Applications

Scientific Research Applications

1. Pharmacological Applications

Adenosine, 4'-thio- and its derivatives have been extensively studied for their interactions with adenosine receptors, particularly the A2A and A3 subtypes. These receptors play crucial roles in various physiological processes, including inflammation, immune response, and tissue repair.

- A2A Receptor Agonism : Research indicates that certain derivatives of 4'-thioadenosine can act as potent agonists for the human A2A adenosine receptor. For instance, a study synthesized truncated C2-substituted 4'-thioadenosine derivatives that exhibited high binding affinity and full agonist activity at the A2A receptor, with an EC50 value of 12 nM . This suggests potential applications in treating conditions where modulation of the A2A receptor is beneficial, such as neurodegenerative diseases and cardiovascular disorders.

- A3 Receptor Antagonism : Conversely, other derivatives have been identified as antagonists for the A3 adenosine receptor. Truncated D-4'-thioadenosine has been highlighted as an excellent template for designing novel A3 receptor antagonists. These compounds demonstrated potent binding with Ki values as low as 1.66 nM . This property could be leveraged in developing treatments for conditions like cancer and inflammatory diseases where A3 receptor modulation is desired.

2. Biochemical Studies

The unique structure of 4'-thioadenosine allows researchers to investigate its biochemical interactions more thoroughly. Its thio modification enhances the stability of nucleosides against enzymatic degradation, making it a valuable tool in biochemical assays.

- Cell Viability Studies : Research has shown that adenosine analogs can induce apoptosis in various cell lines. The cytotoxic effects of these compounds are linked to their ability to activate specific adenosine receptors that trigger apoptotic pathways . This property can be exploited in cancer therapy where inducing cell death in malignant cells is critical.

Cosmetic Applications

Recent studies have also explored the potential of adenosine derivatives in cosmetic formulations due to their skin-rejuvenating properties.

- Wound Healing : The application of 4'-thioadenosine in topical formulations has been investigated for its wound healing properties. The compound's ability to modulate inflammation and promote tissue repair makes it a candidate for inclusion in cosmetic products aimed at enhancing skin recovery from injuries or irritations .

Table 1: Binding Affinities of Adenosine Derivatives

| Compound | Receptor Type | Binding Affinity (Ki) | Activity Type |

|---|---|---|---|

| Truncated D-4'-thioadenosine | A3 | 1.66 nM | Antagonist |

| C2-substituted derivative | A2A | 12 nM | Agonist |

| C8-substituted derivative | A2A | Reduced | Variable Activity |

Case Studies

Case Study 1: Development of A3 Receptor Antagonists

In a study focused on developing selective A3 receptor antagonists, researchers synthesized various derivatives of 4'-thioadenosine. The results indicated that modifications at the N6 position significantly affected binding affinity and efficacy. The most potent compound displayed a Ki value of 1.66 nM, demonstrating the potential for targeted drug design using this scaffold .

Case Study 2: Cosmetic Formulation Efficacy

Another investigation assessed the incorporation of adenosine derivatives into topical formulations aimed at enhancing skin healing. The study found that formulations containing these compounds exhibited significant improvements in wound contraction rates compared to control groups, highlighting their therapeutic potential in cosmetic applications .

Mechanism of Action

The mechanism of action of Adenosine, 4’-thio- involves its interaction with nucleic acids and proteins. The sulfur atom at the 4’ position enhances the stability of nucleic acids by increasing resistance to enzymatic degradation. This modification also affects the binding affinity of nucleic acids to proteins, influencing various biological processes. The compound targets specific molecular pathways, including those involved in cell signaling and gene expression .

Comparison with Similar Compounds

Adenosine, 4’-thio- is unique due to the presence of a sulfur atom at the 4’ position, which distinguishes it from other nucleoside analogs. Similar compounds include:

- 4’-Thio-uridine

- 4’-Thio-cytidine

- 4’-Thio-guanosine

These compounds share the 4’-thio modification but differ in their nucleobase components. The unique properties of Adenosine, 4’-thio- make it particularly valuable for specific applications in research and medicine .

Biological Activity

Adenosine, 4'-thio- (also referred to as 4'-thioadenosine) is a modified nucleoside that has garnered attention for its potential biological activities, particularly in the context of adenosine receptor interactions. The modification at the 4' position of the ribose sugar enhances its pharmacological properties, making it a subject of interest in various therapeutic areas including cancer treatment, cardiovascular health, and neuroprotection.

Adenosine functions primarily through its interaction with four subtypes of adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors (GPCRs). The biological activity of 4'-thioadenosine is largely attributed to its ability to act as an agonist or antagonist at these receptors, influencing various physiological processes:

- A2A Receptor Agonism : Activation of the A2A receptor is known to suppress inflammation and modulate immune responses. Compounds like 4'-thioadenosine derivatives have demonstrated significant agonistic activity at this receptor subtype, which is particularly relevant in conditions such as Parkinson's disease and other inflammatory disorders .

- A3 Receptor Modulation : The A3 receptor has been implicated in cardioprotection and anti-inflammatory effects. Research indicates that 4'-thioadenosine can act as either an agonist or antagonist depending on its structural modifications, thereby influencing its therapeutic potential in ischemic conditions and cancer .

Synthesis and Derivatives

The synthesis of 4'-thioadenosine involves modifying standard adenosine structures to incorporate a sulfur atom at the 4' position. This modification enhances the compound's stability and binding affinity to adenosine receptors. Various derivatives have been synthesized, each exhibiting unique biological activities:

Cancer Research

In a study evaluating the anticancer potential of various nucleoside analogs, including 4'-thio-D-arabinofuranosylpurine nucleosides, significant cytotoxic effects were observed against several human cancer cell lines. Notably, compounds with diaminopurine and guanine bases showed promising results, indicating that modifications at the 4' position can enhance therapeutic efficacy .

Cardiovascular Applications

Research has highlighted the role of A3 receptor agonists in protecting against myocardial ischemia. Derivatives of 4'-thioadenosine have been shown to exert protective effects on cardiac tissue during ischemic events, suggesting their potential use in cardiovascular therapies .

Q & A

Basic: What synthetic methodologies are recommended for producing high-purity 4'-thio-adenosine?

Methodological Answer:

The synthesis of 4'-thio-adenosine requires careful selection of protecting groups for the ribose moiety and sulfur nucleophiles (e.g., thiolated intermediates). A stepwise approach involves:

- Protection of adenosine's 2' and 3' hydroxyl groups to prevent unwanted side reactions.

- Thiol substitution at the 4' position via nucleophilic displacement, often using a Mitsunobu reaction or thioglycoside formation.

- Deprotection and purification using HPLC or size-exclusion chromatography to isolate the thio-modified analog.

Key challenges include avoiding sulfur oxidation and ensuring stereochemical fidelity. Researchers should validate purity via NMR (¹H/¹³C) and mass spectrometry, referencing protocols for nucleoside analog synthesis .

Basic: How can researchers confirm the structural integrity of 4'-thio-adenosine post-synthesis?

Methodological Answer:

Structural validation requires a multi-technique approach:

- Nuclear Magnetic Resonance (NMR): Compare ¹H and ¹³C chemical shifts to unmodified adenosine, focusing on the 4'-thio region (δ ~2.5–3.5 ppm for sulfur-associated protons).

- High-Resolution Mass Spectrometry (HR-MS): Confirm molecular mass with <2 ppm error.

- X-ray Crystallography: Resolve the thio-sugar conformation if single crystals are obtainable.

For reproducibility, document solvent systems and temperature controls during analysis, as outlined in crystallographic and spectroscopic guidelines .

Advanced: What computational approaches are optimal for studying 4'-thio-adenosine's binding to adenosine receptors?

Methodological Answer:

Molecular docking (e.g., Glide XP scoring ) and molecular dynamics (MD) simulations are critical:

- Docking: Use OPLS-AA force fields to account for sulfur’s larger atomic radius and polarizability. Glide’s hydrophobic enclosure model is particularly effective for evaluating thio-modified ligands .

- MD Simulations: Run 100-ns trajectories in explicit solvent to assess stability of receptor-ligand interactions, focusing on hydrogen bonding and sulfur-mediated van der Waals contacts.

Compare results to wild-type adenosine to identify binding affinity differences. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Advanced: How can researchers address discrepancies in reported IC50 values of 4'-thio-adenosine across studies?

Methodological Answer:

Discrepancies often arise from assay variability. To resolve conflicts:

- Standardize Assay Conditions: Control pH, temperature, and adenosine deaminase (ADA) activity levels, as extracellular adenosine levels are ADA-sensitive .

- Statistical Reanalysis: Apply ANOVA or mixed-effects models to pooled data, accounting for inter-lab variability.

- Meta-Analysis: Use PRISMA guidelines to systematically review literature, categorizing studies by cell type (e.g., T-cells vs. macrophages) and receptor subtype (A1, A2A, etc.) .

Basic: What in vitro assays are suitable for initial assessment of 4'-thio-adenosine's bioactivity?

Methodological Answer:

Prioritize assays aligned with adenosine’s known pathways:

- ADA Activity Assays: Measure 4'-thio-adenosine’s resistance to deamination compared to adenosine using spectrophotometric monitoring of ammonia release .

- cAMP Modulation: Use ELISA or FRET-based biosensors in HEK293 cells transfected with adenosine receptors (A2A or A2B).

- Immune Cell Proliferation: Test effects on T-cell activation (e.g., CFSE dilution assays) to evaluate immunosuppressive potential .

Advanced: What experimental designs can elucidate the dual roles of 4'-thio-adenosine as a substrate and inhibitor of ADA?

Methodological Answer:

Employ kinetic competition assays :

- Michaelis-Menten Analysis: Compare Vmax and Km of ADA for adenosine vs. 4'-thio-adenosine. A higher Km for the thio-derivative suggests competitive inhibition.

- Pre-Steady-State Kinetics: Use stopped-flow spectroscopy to detect transient enzyme-ligand complexes.

- Structural Studies: Perform X-ray crystallography of ADA-4'-thio-adenosine complexes to identify sulfur’s steric/electronic effects on catalytic residues .

Advanced: How does 4'-thio-adenosine influence immune cell signaling compared to endogenous adenosine?

Methodological Answer:

Design a multi-omics approach :

- Transcriptomics: Use RNA-seq to profile cytokine expression in macrophages treated with 4'-thio-adenosine vs. adenosine.

- Metabolomics: Track extracellular adenosine/2'-deoxyadenosine levels via LC-MS to assess ADA evasion.

- Flow Cytometry: Quantify CD39/CD73 ectonucleotidase expression in T-cells, which regulate adenosine bioavailability.

Reference ADA2’s role in M2 macrophage polarization and its interaction with CD26 .

Basic: What are the critical controls for in vivo studies of 4'-thio-adenosine?

Methodological Answer:

- Pharmacokinetic Controls: Monitor plasma half-life and tissue distribution using radiolabeled ³⁵S-4'-thio-adenosine.

- ADA Knockout Models: Compare effects in wild-type vs. ADA-deficient mice to isolate enzymatic resistance.

- Off-Target Receptor Blockers: Co-administer ZM241385 (A2A antagonist) to confirm receptor-specific effects.

Document controls in line with ARRIVE guidelines for animal studies .

Advanced: How can researchers resolve contradictory data on 4'-thio-adenosine’s role in cancer progression?

Methodological Answer:

Apply causal inference frameworks :

- Mendelian Randomization: Use genetic variants in adenosine receptor pathways as instrumental variables.

- Single-Cell Sequencing: Identify tumor microenvironment subpopulations (e.g., regulatory T-cells) most responsive to 4'-thio-adenosine.

- Bayesian Meta-Analysis: Integrate preclinical and clinical data, weighting studies by methodological rigor (e.g., blinding, sample size) .

Advanced: What strategies optimize 4'-thio-adenosine’s stability in physiological buffers?

Methodological Answer:

- pH Optimization: Maintain buffers at pH 6.5–7.0 to minimize sulfur oxidation.

- Antioxidant Additives: Include 1–5 mM dithiothreitol (DTT) or glutathione.

- Lyophilization: Prepare lyophilized aliquots in trehalose or mannitol to extend shelf life.

Validate stability via accelerated aging studies (40°C/75% RH for 4 weeks) and HPLC monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.